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Compound Name: GSK1059865
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of GSK1059865, a
selective orexin-1 receptor (OX1R) antagonist, across various animal models of addiction and
compulsive behaviors. By presenting quantitative data, detailed experimental protocols, and
visual representations of its mechanism of action and experimental workflows, this document
aims to serve as a valuable resource for researchers investigating the therapeutic potential of
targeting the orexin system.

Mechanism of Action: Targeting the Orexin-1
Receptor

GSK1059865 exerts its pharmacological effects by selectively blocking the binding of the
neuropeptides orexin-A and orexin-B to the orexin-1 receptor (OX1R).[1][2] The OX1R is a Gg-
protein coupled receptor predominantly involved in motivation and reward-seeking behaviors.
[2][3] Its activation by orexins initiates a signaling cascade involving the activation of
phospholipase C (PLC), leading to an increase in intracellular calcium levels. By antagonizing
this receptor, GSK1059865 effectively dampens the downstream signaling that is thought to
drive compulsive drug-seeking and consumption.
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Orexin-1 Receptor Signaling Pathway and GSK1059865's Point of Intervention.

Comparative Efficacy in Animal Models

GSK1059865 has demonstrated significant efficacy in attenuating addiction-related behaviors
in multiple preclinical models. The following tables summarize the key quantitative findings from
these studies, offering a side-by-side comparison of its effects.

Alcohol Dependence Model (Mice)
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This model utilizes chronic intermittent ethanol (CIE) vapor exposure to induce a state of
alcohol dependence in mice, leading to escalated voluntary ethanol intake.

Percent

Treatment Dose (mglkg, Ethanol Intake .

. Reduction vs. Reference
Group i.p.) (g/kg) )

Vehicle

Vehicle (Ethanol-

- ~3.5 - [1]
Dependent)
GSK1059865
(Ethanol- 3 ~2.5 ~28.6%
Dependent)
GSK1059865
(Ethanol- 10 ~1.8 ~48.6%
Dependent)
GSK1059865
(Ethanol- 30 ~15 ~57.1%
Dependent)
Vehicle (Non-

- ~2.7 -
Dependent)
GSK1059865 3 10 No significant
(Non-Dependent) effect
GSK1059865 20 Significant
(Non-Dependent) reduction

Key Finding: GSK1059865 dose-dependently and selectively reduces excessive alcohol
consumption in dependent mice, with minimal impact on moderate drinking in non-dependent
animals. Notably, it did not affect the intake of a palatable sucrose solution, suggesting a
specific effect on compulsive reward-seeking rather than general appetite.

Binge Eating Model (Rats)

This model uses a combination of intermittent food restriction and stress to induce binge-like
consumption of highly palatable food in female rats.
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. Percent

Treatment Dose (mglkg, Binge Food .

Reduction vs. Reference
Group s.c.) Intake (g) .

Vehicle
Vehicle - ~8.0 -
GSK1059865 10 ~5.0 ~37.5%
GSK1059865 30 ~4.0 ~50%

JNJ-10397049 o
No significant

(OX2R 10, 30 -
) effect
Antagonist)
SB-649868 (Dual o
Significant
OX1/0X2R 10, 30 _ -
) reduction
Antagonist)

Key Finding: GSK1059865 significantly reduces binge-like eating of highly palatable food at
doses that do not affect the intake of standard chow. The lack of efficacy of the selective OX2R
antagonist JNJ-10397049 in this model further underscores the specific role of OX1R in
mediating this compulsive behavior.

Detailed Experimental Protocols

Chronic Intermittent Ethanol (CIE) Exposure in Mice
This protocol is adapted from the study by Lopez et al. (2016).

Animals: Adult male C57BL/6J mice are used.

e Housing: Mice are individually housed with ad libitum access to food and water, maintained
on a 12-hour light/dark cycle.

» Baseline Ethanol Intake: Prior to vapor exposure, baseline voluntary ethanol intake is
established using a two-bottle choice procedure (15% v/v ethanol vs. water) for several
weeks.

e CIE Procedure:
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[e]

Mice are placed in vapor inhalation chambers for 16 hours per day (e.g., from 5:00 PM to
9:00 AM).

[e]

Ethanol is volatilized and delivered into the chambers to achieve target blood ethanol
concentrations (e.g., 150-200 mg/dL).

[e]

Control animals are exposed to air under identical conditions.

o

This is followed by an 8-hour period of abstinence in their home cages.

[¢]

This cycle is repeated for 4 consecutive days, followed by a 3-day period of abstinence.

e Ethanol and Sucrose Drinking Sessions:

o Following multiple cycles of CIE or air exposure, mice are tested for their voluntary intake
of 15% ethanol or 10% sucrose in their home cages during a 2-hour session.

e Drug Administration:

o GSK1059865 or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior
to the start of the drinking session.

o A within-subjects design is typically used, where each animal receives all drug doses in a
counterbalanced order.

Chronic Intermittent Ethanol (CIE) Experimental Workflow
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Workflow for the Chronic Intermittent Ethanol (CIE) Mouse Model.
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Binge Eating Model in Rats

This protocol is based on the model described by Piccoli et al. (2012).
e Animals: Adult female Wistar rats are used.

e Housing: Rats are individually housed with ad libitum access to water and standard chow,
except during periods of food restriction.

» Binge Eating Induction:

[¢]

Food Restriction: For 4 consecutive days, rats are food-restricted to 60% of their baseline
intake.

o Refeeding and Palatable Food Access: For the following 3 days, rats have ad libitum
access to standard chow and 2-hour access to a highly palatable, sugary, and fatty food.

o Stress: On the final day of the refeeding period, prior to the palatable food access, a
frustration stressor is introduced where the palatable food is visible but inaccessible for 15
minutes.

o This entire 7-day cycle is repeated three times to establish a stable binge-eating
phenotype.

e Drug Testing:

o On the test day, GSK1059865 or vehicle is administered subcutaneously (s.c.) 60 minutes
before the 2-hour access to the highly palatable food.

o The amount of palatable food and standard chow consumed is measured.

Conclusion

The available preclinical data consistently demonstrate that GSK1059865 is effective in
reducing compulsive-like behaviors in well-validated animal models of alcohol dependence and
binge eating. Its selectivity for the OX1R appears to be a key factor in its efficacy, as targeting
the OX2R alone does not produce similar effects in the binge eating model. These findings
strongly support the continued investigation of selective OX1R antagonism as a promising
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therapeutic strategy for the treatment of addiction and other disorders characterized by
compulsive reward-seeking. Further research is warranted to explore the efficacy of
GSK1059865 in other models of addiction and to elucidate the precise neural circuits through
which it exerts its therapeutic effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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